molecular formula C17H20N2O4S B2735196 N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide CAS No. 1105220-58-3

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2735196
CAS No.: 1105220-58-3
M. Wt: 348.42
InChI Key: HOYAHPSWNBZLLR-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-Phenoxyethyl)sulfamoyl)phenyl)propionamide” is a sulfonamide derivative characterized by a propionamide group attached to a phenyl ring substituted with a sulfamoyl moiety linked to a 2-phenoxyethylamine. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the phenoxyethyl group and hydrogen-bonding capabilities via the sulfamoyl and amide functionalities. Such features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYAHPSWNBZLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide typically involves a multi-step process. One common method starts with the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxyethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Sulfamoyl Group Key Functional Groups Potential Biological Implications
N-(4-(N-(2-Phenoxyethyl)sulfamoyl)phenyl)propionamide (Target) C₁₇H₁₉N₂O₄S 2-Phenoxyethyl Propionamide, sulfamoyl Enhanced lipophilicity for membrane penetration
3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (CAS 600137-19-7) C₂₄H₂₅N₂O₃S 2-Phenylethyl Propionamide, sulfonamide Increased steric bulk may reduce receptor affinity compared to phenoxyethyl
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide (CAS 923190-13-0) C₁₁H₁₅ClN₂O₃S Ethyl Chloro, propionamide, sulfamoyl Electronegative Cl may enhance reactivity or toxicity
N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (USP Related Compound A) C₁₂H₁₃N₃O₄S 5-Methylisoxazol-3-yl Acetamide, sulfamoyl Shorter acyl chain may reduce metabolic stability vs. propionamide

Antimicrobial Activity Considerations

While direct data for the target compound are unavailable, pyrazole and triazine derivatives with sulfonamide moieties (e.g., compounds in ) exhibit notable antimicrobial activity. For example, pyrazolo[1,5-a]pyrimidine derivatives demonstrate inhibition against E. coli and S. aureus, suggesting that the sulfamoyl group’s electronic configuration is critical for binding microbial enzymes . The target compound’s phenoxyethyl group may enhance such activity by improving membrane permeability relative to less lipophilic analogs .

Biological Activity

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a propionamide group linked to a sulfamoyl moiety and a phenoxyethyl substituent. This unique arrangement suggests potential interactions with various biological targets, making it an interesting subject for pharmacological studies.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may interact with enzymes that are critical in various metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound might bind to specific receptors, altering their function and leading to downstream biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which could be relevant for this compound as well.

Biological Activity Overview

Research on the biological activity of this compound has focused on several key areas:

  • Antimicrobial Properties : Initial studies indicate that derivatives of sulfamoyl compounds often exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess these properties.
  • Anticancer Potential : Investigations into related compounds have revealed anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The structural features of this compound could contribute to similar effects.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to protect neuronal cells from oxidative stress and apoptosis warrants further exploration.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • A study evaluated the anticonvulsant activity of N-phenyl derivatives in animal models, revealing that specific structural modifications enhanced efficacy against seizures . This highlights the importance of structural optimization in developing effective therapeutic agents.
  • Another investigation focused on the synthesis and biological evaluation of benzamide derivatives, noting their interactions with key enzymes involved in metabolic processes . This underscores the relevance of structural features in determining pharmacological activity.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialSulfamoyl derivativesEffective against Gram-positive bacteria
AnticancerPhenyl derivativesInhibition of cancer cell proliferation
NeuroprotectiveAnalogous compoundsProtection against oxidative stress

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